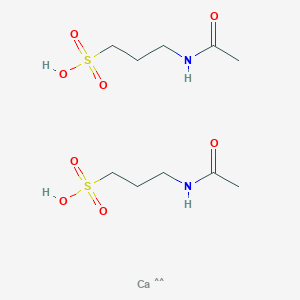
4(3H)-Quinazolinone, 6-fluoro-2-methyl-3-(4-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Quinazolinone, 6-fluoro-2-methyl-3-(4-nitrophenyl)- is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Quinazolinone, 6-fluoro-2-methyl-3-(4-nitrophenyl)- typically involves the condensation of 2-amino-5-fluorobenzoic acid with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride to form the quinazolinone core.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo oxidation reactions, where the methyl group is oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products:
Reduction: 6-fluoro-2-methyl-3-(4-aminophenyl)-4(3H)-quinazolinone.
Oxidation: 6-fluoro-2-carboxy-3-(4-nitrophenyl)-4(3H)-quinazolinone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4(3H)-Quinazolinone, 6-fluoro-2-methyl-3-(4-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4(3H)-Quinazolinone, 6-fluoro-2-methyl-3-(4-nitrophenyl)- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The fluorine atom enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The quinazolinone core can inhibit enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparación Con Compuestos Similares
- 4(3H)-Quinazolinone, 6-chloro-2-methyl-3-(4-nitrophenyl)-
- 4(3H)-Quinazolinone, 6-fluoro-2-methyl-3-(4-aminophenyl)-
- 4(3H)-Quinazolinone, 6-fluoro-2-methyl-3-(4-methoxyphenyl)-
Comparison:
Uniqueness: The presence of both fluorine and nitro groups in 4(3H)-Quinazolinone, 6-fluoro-2-methyl-3-(4-nitrophenyl)- makes it more reactive and versatile compared to its analogs.
Reactivity: The fluorine atom increases the compound’s electrophilicity, making it more susceptible to nucleophilic substitution reactions.
Biological Activity: The nitro group can be reduced to an amino group, potentially enhancing the compound’s biological activity and making it a valuable lead compound for drug development.
Propiedades
Número CAS |
49579-18-2 |
|---|---|
Fórmula molecular |
C15H10FN3O3 |
Peso molecular |
299.26 g/mol |
Nombre IUPAC |
6-fluoro-2-methyl-3-(4-nitrophenyl)quinazolin-4-one |
InChI |
InChI=1S/C15H10FN3O3/c1-9-17-14-7-2-10(16)8-13(14)15(20)18(9)11-3-5-12(6-4-11)19(21)22/h2-8H,1H3 |
Clave InChI |
JKQJYQQUAAXVQU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C(C=C2)F)C(=O)N1C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


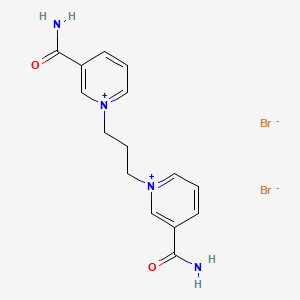
![(1R,2S,3R,3'R,4R,5'S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5'-dihydroxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6'-oxane]-2'-one](/img/structure/B15196909.png)
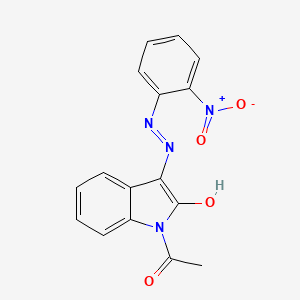

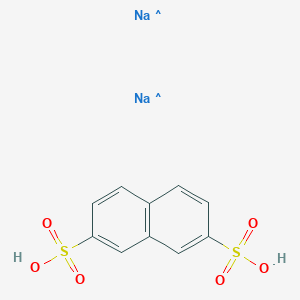

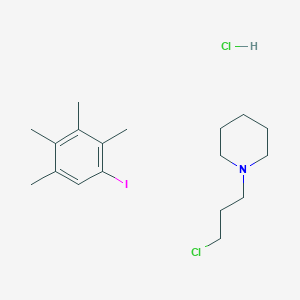

![(1R,18R,20R,24S,27S)-24-tert-butyl-N-[(1S,2R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide](/img/structure/B15196977.png)
![3,4,5-Trifluoro-1-[trans-4'-(trans-4''-butylcyclohexyl)-cyclohexyl]benzene](/img/structure/B15196978.png)



